molecular formula C9H7BrO2 B8140770 5-Acetyl-2-bromobenzaldehyde

5-Acetyl-2-bromobenzaldehyde

Cat. No.: B8140770
M. Wt: 227.05 g/mol
InChI Key: ULDBFSBVJVKJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-bromobenzaldehyde: is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fifth position and a bromine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzaldehyde typically involves the acylation of 2-bromobenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-bromobenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Acetyl-2-bromobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides, bases, catalysts

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, reduced derivatives

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Chemistry: 5-Acetyl-2-bromobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biochemical pathways. It can also be used to synthesize biologically active molecules for drug discovery .

Medicine: this compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-bromobenzaldehyde involves its interaction with molecular targets through various chemical reactions. The acetyl and bromine substituents on the benzene ring influence its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, nucleophilic addition, and other reactions, depending on the conditions and reagents used .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2-Bromobenzaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    5-Acetylbenzaldehyde: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution reactions.

    2-Acetyl-5-bromobenzaldehyde: A positional isomer with different reactivity and properties.

Uniqueness: 5-Acetyl-2-bromobenzaldehyde is unique due to the presence of both acetyl and bromine substituents on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Properties

IUPAC Name

5-acetyl-2-bromobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDBFSBVJVKJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.